2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is a synthetic amino acid derivative featuring a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino position and a pentanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection under mild basic conditions (e.g., piperidine) . This compound serves as a building block for introducing unnatural amino acids into peptides, enabling tailored physicochemical properties or functional group incorporation.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263371 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-21-3 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group of valine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting valine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Major Products Formed
Deprotection: Valine and fluorenylmethanol.
Coupling: Peptides with extended chains.
Scientific Research Applications
Peptide Synthesis
Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a crucial component in the synthesis of peptides through solid-phase methods. Its applications include:
- Protection of Amine Groups : Fmoc protects the amino group of amino acids during peptide synthesis, allowing for selective coupling reactions without unwanted side reactions.
- Deprotection : The Fmoc group can be easily removed under mild basic conditions (e.g., using piperidine), enabling the sequential addition of amino acids to form peptides.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Method of Removal | Advantages | Disadvantages |
|---|---|---|---|
| Fmoc | Basic conditions | Mild, compatible with various reagents | Requires careful handling |
| Boc | Acidic conditions | Stable under basic conditions | Less compatible with some coupling reagents |
| Cbz | Hydrogenation | Simple removal | Sensitive to acidic conditions |
Drug Development
Bioactive Peptides
The ability to synthesize peptides with specific sequences using Fmoc-pentanoic acid has implications in drug development. Bioactive peptides are increasingly recognized for their therapeutic potential. Applications include:
- Antimicrobial Peptides : Peptides synthesized using Fmoc chemistry have shown efficacy against various pathogens, making them candidates for new antibiotic therapies.
- Anticancer Agents : Certain peptides exhibit properties that can inhibit tumor growth or metastasis, paving the way for novel cancer treatments.
Biochemical Research
Research Tools and Reagents
In biochemical research, Fmoc-pentanoic acid serves as a versatile reagent:
- Fluorescent Labeling : The fluorenyl group allows for fluorescent tagging of peptides, facilitating studies on protein interactions and dynamics.
- Affinity Labels : Modified peptides can be used to study receptor-ligand interactions or enzyme activity through affinity labeling techniques.
Case Study 1: Antimicrobial Peptide Synthesis
A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of antimicrobial peptides using Fmoc-pentanoic acid. The researchers reported significant antimicrobial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics.
Case Study 2: Cancer Therapeutics
In a paper from Nature Reviews Cancer, researchers synthesized a peptide using Fmoc chemistry that targeted specific cancer cell receptors. The peptide showed promise in inhibiting tumor growth in vitro and in animal models, suggesting its potential as an anticancer agent.
Mechanism of Action
The primary mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be incorporated into a growing peptide chain, and the Fmoc group can be removed under basic conditions to expose the amino group for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Compounds with modified amino group substituents exhibit distinct reactivity and steric profiles:
- 2p: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(butyl-(methyl)amino)pentanoic acid Features a butyl-methylamino side chain, enhancing hydrophobicity and steric bulk. NMR data (δ 1.25–2.65 ppm for alkyl protons) confirms the aliphatic side chain .
- MS data (HRMS: [M+H]+ = 422.2080) validates the structure .
- Yield: 90% via tert-butyl ester intermediate .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent | LogP<sup>*</sup> | Yield | Key Application |
|---|---|---|---|---|
| Target | None (native pentanoic) | 3.5 | N/A | Standard SPPS |
| 2p | Butyl-methylamino | 4.8 | 76% | Hydrophobic peptide motifs |
| 2q | Cyano-ethyl-methyl | 2.9 | 72% | Bioorthogonal conjugation |
| 76a | Piperidino | 2.1 | 90% | Basic residue mimicry |
<sup>*</sup>Estimated using ChemDraw.
Backbone and Side Chain Modifications
Carboxylic Acid Protection
- 75b/c: tert-Butyl esters of Fmoc-amino acids (e.g., tert-butyl 4-[[Fmoc]amino]-5-morpholinopentanoate) Advantage: Acid-labile protection (removed with TFA), enabling orthogonal deprotection . Yield: 74–90% for tert-butyl intermediates .
Branched Side Chains
- : (S)-2-Fmoc-amino-4,4-dimethylpentanoic acid Dimethyl branching introduces steric hindrance, slowing coupling kinetics but improving protease resistance .
- : 2-((Fmoc)amino)-2-methylpent-4-ynoic acid Alkyne side chain enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Stereochemical and Functional Group Diversity
- Fmoc-L-Arg(Pbf)-OH: (2S)-2-Fmoc-amino-5-guanidinopentanoic acid with Pbf (pentamethylbenzofuran sulfonyl) protection . Application: Arginine mimic with enhanced solubility (LogP = 5.9 vs. native Arg LogP = −1.0) .
- Fmoc-Nva-OH: (2S)-2-Fmoc-aminopentanoic acid (norvaline) Comparison: Shorter side chain vs. target compound; molecular weight = 339.39 vs. 354.41 for homologs .
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid, often referred to as Fmoc-Pentanoic Acid, is a significant compound in the field of organic and medicinal chemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a crucial role in peptide synthesis and biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₃₁H₄₀N₄O₈
- Molecular Weight : 596.67 g/mol
- CAS Number : 143824-77-5
The Fmoc group is widely used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions. This property allows for selective reactions at other sites within the molecule, facilitating the assembly of complex peptides.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity. This modulation can lead to significant biological effects, such as alterations in metabolic pathways or enzyme kinetics.
- Receptor Binding : It has been suggested that the compound could bind to specific receptors, influencing signaling pathways that are critical for cellular function and communication.
- Peptide Synthesis : As a building block in peptide synthesis, it contributes to the formation of biologically active peptides that may exhibit therapeutic properties .
Biological Activity Evaluation
The biological activity of this compound can be assessed through various assays and experimental models:
Table 1: Biological Activity Assays
Case Studies
Several studies have investigated the biological implications of compounds related to Fmoc-Pentanoic Acid:
- Anticancer Activity : Research indicates that derivatives of Fmoc-Pentanoic Acid exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways .
- Anti-inflammatory Effects : Some studies have shown that Fmoc-protected peptides can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Peptide Therapeutics Development : The use of Fmoc-Pentanoic Acid in synthesizing peptide-based drugs has been explored, highlighting its role in enhancing drug stability and efficacy against various targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid with high purity?
- Methodology : The compound is typically synthesized via Fmoc-protection of the primary amine group. Key steps include:
- Coupling agents : Use HOBt (1-hydroxybenzotriazole) or DIC (diisopropylcarbodiimide) to activate carboxylic acid groups for amide bond formation .
- Purification : Reverse-phase HPLC or flash chromatography (using silica gel) is employed to achieve ≥95% purity, as noted in commercial building block catalogs .
- Validation : Confirm purity via NMR (1H/13C) and LC-MS to detect side products like truncated peptides or racemized species .
Q. How can researchers verify the structural integrity and purity of Fmoc-protected amino acids like this compound?
- Analytical techniques :
- NMR spectroscopy : Compare chemical shifts of the fluorenylmethoxy group (δ ~7.3–7.8 ppm for aromatic protons) and the α-proton (δ ~4.0–4.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 340 for C20H21NO4) .
- HPLC : Use C18 columns with acetonitrile/water gradients to resolve impurities .
Q. What are the critical storage conditions to maintain stability of Fmoc-protected amino acids?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Desiccate to avoid moisture-induced decomposition .
- Decomposition risks : Exposure to light, acids, or bases can cleave the Fmoc group, releasing CO2 and fluorenylmethanol byproducts .
Advanced Research Questions
Q. How can coupling efficiency be optimized for incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Coupling strategies :
- Double coupling : Use excess amino acid (3–5 equiv) with HOBt/DIC in DMF to ensure complete reaction .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 85% → 95%) .
Q. What strategies mitigate racemization during the incorporation of Fmoc-protected amino acids into peptide chains?
- Temperature control : Perform couplings at 0–4°C to slow base-catalyzed racemization .
- Additives : Use Oxyma Pure or ethyl cyanoglyoxylate-2-oxime (Oxyma) instead of HOBt to suppress racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) minimize side reactions compared to THF or DCM .
Q. How do structural modifications (e.g., branched side chains) in Fmoc-amino acids influence peptide stability and bioactivity?
- Case study : Derivatives like 3-(1H-indol-3-yl)propanoic acid () enhance hydrophobic interactions in peptide-drug conjugates .
- Steric effects : Bulky substituents (e.g., tert-butyl groups in ) improve protease resistance but may reduce solubility .
- Data-driven design : Compare IC50 values of modified peptides against wild-type sequences to quantify bioactivity changes .
Q. How should researchers resolve contradictions in reported hazard data for Fmoc-protected compounds?
- Example : While some SDS classify acute oral toxicity as Category 4 (H302), others lack data ( vs. 7).
- Resolution : Assume worst-case handling (gloves, fume hood) and consult multiple SDS for consensus. Prioritize peer-reviewed toxicity studies over vendor data .
Q. What are the applications of this compound in non-peptide drug discovery?
- Scaffold for PROTACs : The Fmoc group enables conjugation to E3 ligase ligands, facilitating targeted protein degradation .
- Prodrug design : The carboxylic acid moiety can be esterified for improved bioavailability .
Methodological Best Practices
- Troubleshooting poor yields :
- Handling sensitive functional groups :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
